N'-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)
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Overview
Description
N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(naphthalen-2-ylamino)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dipropylamino group attached to a phenyl ring, which is further connected to a naphthalen-2-ylamino group through an acetohydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(naphthalen-2-ylamino)acetohydrazide typically involves the condensation of 4-(dipropylamino)benzaldehyde with 2-(naphthalen-2-ylamino)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(naphthalen-2-ylamino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(naphthalen-2-ylamino)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(naphthalen-2-ylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(dipropylamino)phenyl]methylene}-2-[(2-methylphenyl)amino]acetohydrazide
- N’-{(E)-[4-(dipropylamino)phenyl]methylene}-2-phenylacetohydrazide
- N’-{(E)-[4-(dipropylamino)phenyl]methylene}-2-(4-morpholinyl)acetohydrazide
Uniqueness
N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(naphthalen-2-ylamino)acetohydrazide stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H30N4O |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C25H30N4O/c1-3-15-29(16-4-2)24-13-9-20(10-14-24)18-27-28-25(30)19-26-23-12-11-21-7-5-6-8-22(21)17-23/h5-14,17-18,26H,3-4,15-16,19H2,1-2H3,(H,28,30)/b27-18+ |
InChI Key |
GINFMTUUKKNVRF-OVVQPSECSA-N |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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